4-[(E)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenyl 2-chloro-4,5-difluorobenzoate
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Overview
Description
4-[(1E)-2-CYANO-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETH-1-EN-1-YL]-2-METHOXYPHENYL 2-CHLORO-4,5-DIFLUOROBENZOATE is a complex organic compound featuring multiple functional groups, including cyano, methoxy, and halogenated benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-2-CYANO-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETH-1-EN-1-YL]-2-METHOXYPHENYL 2-CHLORO-4,5-DIFLUOROBENZOATE typically involves multi-step organic reactions. The initial steps often include the formation of the benzodiazole ring, followed by the introduction of the cyano and methoxy groups. The final steps involve the coupling of the benzodiazole derivative with the chlorodifluorobenzene moiety under specific conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. The purification process may involve techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-2-CYANO-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETH-1-EN-1-YL]-2-METHOXYPHENYL 2-CHLORO-4,5-DIFLUOROBENZOATE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The halogen atoms on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a carboxylic acid, while reduction of the cyano group may yield an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The benzodiazole moiety is known for its biological activity, making this compound a candidate for drug discovery.
Medicine
In medicine, this compound may be explored for its potential therapeutic applications. Its ability to interact with biological targets could lead to the development of new pharmaceuticals for treating various diseases.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(1E)-2-CYANO-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETH-1-EN-1-YL]-2-METHOXYPHENYL 2-CHLORO-4,5-DIFLUOROBENZOATE involves its interaction with specific molecular targets. The benzodiazole moiety may bind to enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity. The methoxy and halogenated benzene rings contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1E)-2-CYANO-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETH-1-EN-1-YL]-2-METHOXYPHENYL 2-CHLORO-4,5-DIFLUOROBENZOATE
- 4-[(1E)-2-CYANO-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETH-1-EN-1-YL]-2-METHOXYPHENYL 2-CHLORO-4,5-DIFLUOROBENZOATE
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzodiazole moiety, cyano group, and halogenated benzene rings makes it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential for biological activity set it apart from other similar compounds.
Properties
Molecular Formula |
C25H16ClF2N3O3 |
---|---|
Molecular Weight |
479.9 g/mol |
IUPAC Name |
[4-[(E)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenyl] 2-chloro-4,5-difluorobenzoate |
InChI |
InChI=1S/C25H16ClF2N3O3/c1-13-3-5-20-21(7-13)31-24(30-20)15(12-29)8-14-4-6-22(23(9-14)33-2)34-25(32)16-10-18(27)19(28)11-17(16)26/h3-11H,1-2H3,(H,30,31)/b15-8+ |
InChI Key |
KQTAVPOXBGRIOJ-OVCLIPMQSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=CC(=C(C=C3)OC(=O)C4=CC(=C(C=C4Cl)F)F)OC)/C#N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC(=C(C=C3)OC(=O)C4=CC(=C(C=C4Cl)F)F)OC)C#N |
Origin of Product |
United States |
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